Home > Products > Screening Compounds P11616 > N-Me-L-Ala-maytansinol
N-Me-L-Ala-maytansinol - 77668-69-0

N-Me-L-Ala-maytansinol

Catalog Number: EVT-10992769
CAS Number: 77668-69-0
Molecular Formula: C32H44ClN3O9
Molecular Weight: 650.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl-L-Alanine-maytansinol, often referred to as N-Me-L-Ala-maytansinol, is a derivative of maytansinol, a natural product known for its potent antitumor properties. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are targeted therapies designed to deliver cytotoxic agents directly to cancer cells. The incorporation of N-Methyl-L-Alanine into the maytansinol structure enhances its stability and efficacy as a therapeutic agent in oncology.

Source

Maytansinol is derived from the plant Maytenus, specifically from the species Maytenus serrata. The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a valuable candidate for further chemical modifications to improve its therapeutic index and reduce systemic toxicity .

Classification

N-Methyl-L-Alanine-maytansinol belongs to the class of maytansinoids, which are characterized by their ability to inhibit microtubule dynamics. This mechanism of action is crucial for their effectiveness as anticancer agents. The compound is classified as a cytotoxic agent and is primarily used in the context of ADCs .

Synthesis Analysis

Methods

The synthesis of N-Methyl-L-Alanine-maytansinol involves several key steps, typically starting from maytansinol itself. Various methods have been documented for the synthesis of this compound, including:

  1. Chemical Modification: Maytansinol can be modified through selective alkylation to introduce the N-Methyl-L-Alanine moiety.
  2. Conjugation Techniques: The compound is often conjugated with antibodies or other targeting moieties using linkers that can be cleaved in the tumor microenvironment, enhancing specificity and reducing off-target effects .

Technical Details

  • Reagents: Common solvents used in the synthesis include tetrahydrofuran, dimethylformamide, and dichloromethane, which are dried and distilled under inert atmospheres.
  • Purification: Flash chromatography is routinely employed for purification, utilizing silica gel as the stationary phase .
Molecular Structure Analysis

Structure

The molecular structure of N-Methyl-L-Alanine-maytansinol can be described as a complex organic molecule featuring a core maytansinoid structure with an attached N-Methyl-L-Alanine side chain. The presence of this side chain enhances solubility and cellular uptake.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 345.39 g/mol
  • Structural Features: The compound retains the characteristic benzoic acid and macrolide structures typical of maytansinoids .
Chemical Reactions Analysis

Reactions

N-Methyl-L-Alanine-maytansinol participates in several chemical reactions relevant to its application in ADCs:

  1. Linker Attachment: It can undergo reactions with various linkers that facilitate attachment to antibodies.
  2. Cleavage Reactions: In ADC formulations, specific peptide linkers can be cleaved by enzymes present in tumor cells, releasing the cytotoxic agent directly at the site of action .

Technical Details

The reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm successful synthesis and conjugation .

Mechanism of Action

N-Methyl-L-Alanine-maytansinol exerts its cytotoxic effects primarily through inhibition of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Process

  • Microtubule Inhibition: The compound binds to tubulin, preventing polymerization into microtubules.
  • Targeted Delivery: When used in ADCs, it selectively targets cancer cells expressing specific antigens, minimizing damage to healthy tissues .

Data

Studies have shown that ADCs containing maytansinoids like N-Methyl-L-Alanine-maytansinol exhibit IC₅₀ values in the sub-nanomolar range, indicating high potency against tumor cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It exhibits reactivity towards nucleophiles due to the presence of electrophilic centers within its structure .
Applications

N-Methyl-L-Alanine-maytansinol has significant applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates: It serves as a potent payload in ADCs targeting various cancers, including breast cancer and lymphoma.
  2. Research Tool: Used in studies investigating microtubule dynamics and cancer cell biology.
  3. Therapeutic Development: Ongoing research aims to optimize its efficacy and reduce side effects through novel linker designs and formulations .
Introduction to Maytansinoid-Based Therapeutics

Historical Development of Maytansine and Its Derivatives in Oncology

Maytansine, a 19-membered ansamacrolide initially isolated from the Ethiopian shrub Maytenus ovatus in the 1970s, demonstrated exceptional cytotoxicity against cancer cell lines such as KB nasopharyngeal carcinoma and P388 leukemia cells. Its potency, up to 1,000-fold greater than conventional chemotherapeutics like doxorubicin, stemmed from its ability to inhibit microtubule assembly by binding tubulin’s vinca domain. However, early clinical trials revealed a narrow therapeutic window due to dose-limiting neurotoxicity and hepatotoxicity, halting its development as a standalone agent [3] [4] [7].

This setback catalyzed research into structural derivatives for targeted delivery. By the 1990s, semisynthetic maytansinoids—notably N-Me-L-Ala-maytansinol—emerged as optimized payloads for antibody-drug conjugates (ADCs). These derivatives retained parental cytotoxicity while enabling conjugation to monoclonal antibodies. The FDA approval of trastuzumab emtansine (Kadcyla) in 2013 validated this approach, achieving tumor regression in HER2-positive breast cancer by delivering the maytansinoid DM1 selectively to malignant cells [3] [8]. Subsequent innovations, such as mirvetuximab soravtansine (Elahere), further demonstrated the clinical viability of maytansinoid ADCs, particularly in platinum-resistant ovarian cancer [3] [4].

Table 1: Evolution of Key Maytansinoid Derivatives

CompoundStructural ModificationClinical Impact
MaytansineParent compoundHigh cytotoxicity but clinical failure due to toxicity
DM1Thiol-containing derivativePayload in trastuzumab emtansine (Kadcyla®)
DM4Methyl disulfide derivativePayload in mirvetuximab soravtansine (Elahere®)
N-Me-L-Ala-maytansinolEsterified C3 position with N-methyl-L-alanineHydrophobic payload for next-generation ADCs

Structural Classification of Maytansinoids: Role of N-Me-L-Ala-maytansinol

Maytansinoids share a conserved macrocyclic lactam core comprising a chlorinated benzene ring, a strained cyclohexane ring, and a polyketide side chain. This scaffold binds β-tubulin at the vinca domain, inducing microtubule depolymerization and mitotic arrest [4] [10]. N-Me-L-Ala-maytansinol (CAS 77668-69-0) exemplifies strategic C3 ester modifications, where the natural maytansinol hydroxyl group is acylated with N-methyl-L-alanine. This alteration confers three critical properties:

  • Enhanced Hydrophobicity: The alkyl side chain reduces solubility in aqueous media, promoting cell permeability and payload retention within cancer cells [1] [2].
  • Metabolic Stability: The N-methyl group sterically hinders esterase-mediated hydrolysis, extending intracellular half-life [3] [10].
  • Conjugation Readiness: The carboxylate terminus enables coupling to ADC linkers (e.g., via maleimide chemistry) without compromising tubulin-binding activity [9] [10].

Table 2: Molecular Characteristics of N-Me-L-Ala-maytansinol

PropertyValue
Molecular FormulaC₃₂H₄₄ClN₃O₉
Molecular Weight650.16 g/mol
Canonical SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)OC)(NC(=O)O2)O
InChI KeyANHBJISROJTYCJ-MSKZWLSNSA-N
SolubilitySoluble in DMSO (100 mg/mL)

The stereochemistry of N-Me-L-Ala-maytansinol is crucial: the (S)-configuration at the alanine α-carbon optimizes steric alignment with tubulin’s hydrophobic pockets, maximizing cytotoxicity [1] [5].

Rationale for ADC Payload Development from Natural Cytotoxins

Natural cytotoxins like maytansine face two paradoxes: extreme potency versus systemic toxicity, and chemical instability versus derivatization needs. ADCs resolve these by tethering toxins to tumor-targeting antibodies, leveraging antigen-mediated endocytosis for selective payload release [3] [8]. N-Me-L-Ala-maytansinol epitomizes this rationale through:

  • Potency Amplification: Exhibits IC₅₀ values in the sub-nanomolar range by suppressing microtubule dynamics 100-fold more effectively than vinca alkaloids [4] [7].
  • Payload-Linker Synergy: Serves as an intermediate for cleavable linkers (e.g., SC-VC-PAB-N-Me-L-Ala-maytansinol), where lysosomal proteases release the active metabolite. Non-cleavable linkers, as in trastuzumab emtansine, generate lysine-N-Me-L-Ala-maytansinol, retaining cytotoxicity [9].
  • Inverse Targeting Strategies: Co-administration of anti-maytansinoid single-domain antibodies (sdAbs) shields healthy cells from free payload diffusion. Preclinical studies show sdAbs reduce weight loss in mice by >50% without compromising ADC efficacy [6].

Table 3: Maytansinoid-Based ADCs in Clinical Development

ADC CandidateTarget AntigenPayloadIndicationPhase
Lorvotuzumab mertansineCD56DM1LeukemiaII
Indatuximab ravtansineCD138DM4Multiple myelomaII
Anetumab ravtansineMesothelinDM4MesotheliomaII
SAR566658CA6DM4Triple-negative breast cancerII

Future directions include PEGylated linkers to enhance solubility and "dual-payload" ADCs combining maytansinoids with DNA-damaging agents to overcome resistance [8] [10]. These innovations underscore how structural optimization of natural compounds like N-Me-L-Ala-maytansinol expands the therapeutic index of precision oncology [3] [6].

Properties

CAS Number

77668-69-0

Product Name

N-Me-L-Ala-maytansinol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-(methylamino)propanoate

Molecular Formula

C32H44ClN3O9

Molecular Weight

650.2 g/mol

InChI

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19+,23+,24-,25+,28+,31+,32+/m1/s1

InChI Key

ANHBJISROJTYCJ-MSKZWLSNSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)NC)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.